molecular formula C12H18Cl2N2O2 B1391283 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride CAS No. 1185304-49-7

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No. B1391283
M. Wt: 293.19 g/mol
InChI Key: XNUBWXYZWKFMLX-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1185304-49-7 . Its molecular weight is 293.19 . The IUPAC name for this compound is 1- (2-pyridinylmethyl)-4-piperidinecarboxylic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Various methods have been developed for synthesizing compounds related to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride. For instance, a method involving chlorination and condensation steps achieved an overall yield of about 62% for a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine (Shen Li, 2012).

  • Spectroscopic Properties : The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using various techniques, providing insights into their molecular characteristics (P. Devi, A. Bishnoi, S. Fatma, 2020).

Catalytic and Synthetic Applications

  • Catalyst Development : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles have been developed for catalyzing the synthesis of organic compounds, demonstrating the versatility of related structures in catalysis (A. Ghorbani‐Choghamarani, G. Azadi, 2015).

  • Anticancer Activity : Research into piperidine-4-carboxylic acid derivatives has explored their potential for anticancer activity, highlighting the medical research significance of these compounds (Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013).

Structural Analysis and Reactivity

  • Crystal Structures : Studies on the crystal structures of compounds containing the piperidine-4-carboxamide moiety have provided insights into their hydrogen-bonding patterns and molecular interactions, which are crucial for understanding their reactivity (Graham Smith, U. Wermuth, 2012).

  • Reactivity and Synthesis : Research on the reactivity of pyridine derivatives, closely related to the compound of interest, has yielded novel synthetic pathways and insights into their chemical behavior (S. Ghosh, G. Savitha, P. K. Bharadwaj, 2004).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUBWXYZWKFMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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